molecular formula C29H23Br2N3O5 B12402148 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one

2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one

Cat. No.: B12402148
M. Wt: 653.3 g/mol
InChI Key: OFWXLHZPGGZGIO-UHFFFAOYSA-N
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Description

2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of bromine atoms into the chromene ring.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the chromene ring.

    Spirocyclization: Formation of the spiro linkage between the chromene and isoindole rings.

    Amination: Introduction of amino groups to the compound.

Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-2-methylquinoline
  • 2,6-Dibromo-3-cyclopropylpyridine
  • 2,6-Dichloro-5-cyclopropyl-4-pyrimidinamine

Uniqueness

Compared to similar compounds, 2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one stands out due to its spiro linkage, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H23Br2N3O5

Molecular Weight

653.3 g/mol

IUPAC Name

2'-amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one

InChI

InChI=1S/C29H23Br2N3O5/c1-3-33(4-2)16-9-10-20-22(13-16)38-23(14-29(20)19-8-6-5-7-17(19)27(36)34(29)32)18-11-15-12-21(30)25(35)24(31)26(15)39-28(18)37/h5-14,35H,3-4,32H2,1-2H3

InChI Key

OFWXLHZPGGZGIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C=C(O2)C4=CC5=CC(=C(C(=C5OC4=O)Br)O)Br)C6=CC=CC=C6C(=O)N3N

Origin of Product

United States

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